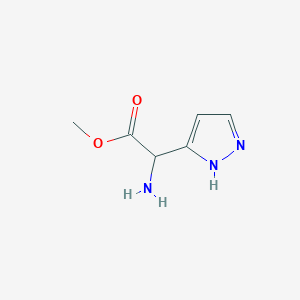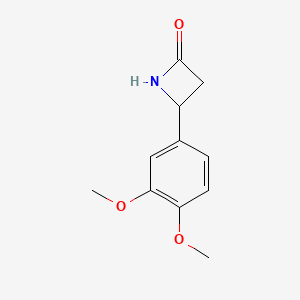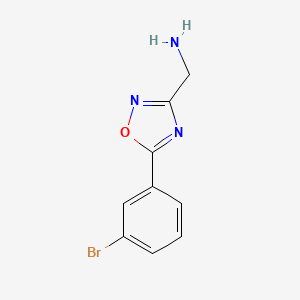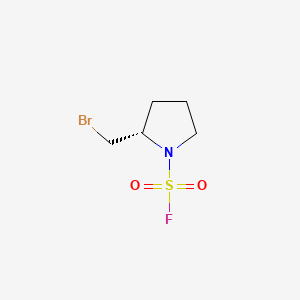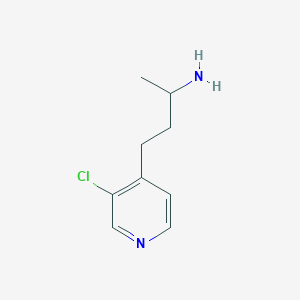
4-(3-Chloropyridin-4-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropyridin-4-yl)butan-2-amine is an organic compound with the molecular formula C9H13ClN2. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a butan-2-amine chain at the 4-position. It is a chiral amine, which means it has a stereocenter and can exist in enantiomeric forms. Chiral amines are important in the chemical industry as they serve as precursors for various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 4-(3-Chloropyridin-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-(3-chloropyridin-4-yl)butan-2-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often include an acidic or basic medium to facilitate the formation of the amine .
Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the synthesis of chiral amines, offering an environmentally friendly alternative to traditional chemical methods .
Analyse Des Réactions Chimiques
4-(3-Chloropyridin-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 4-(3-chloropyridin-4-yl)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol, 4-(3-chloropyridin-4-yl)butan-2-ol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
4-(3-Chloropyridin-4-yl)butan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving amine dehydrogenases.
Medicine: As a precursor to pharmaceutical compounds, it is involved in the development of drugs targeting various diseases.
Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropyridin-4-yl)butan-2-amine depends on its specific application. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination process. The enzyme binds to the substrate, facilitating the transfer of a hydride ion to form the corresponding amine. This process involves the formation of an enzyme-substrate complex, followed by the reduction of the imine intermediate to produce the final amine product .
Comparaison Avec Des Composés Similaires
4-(3-Chloropyridin-4-yl)butan-2-amine can be compared with other similar compounds, such as:
4-(3-Chloropyridin-4-yl)butan-2-ol: This compound is the alcohol derivative of this compound and can be synthesized through the reduction of the amine.
4-(3-Chloropyridin-4-yl)butan-2-one: This ketone derivative is formed through the oxidation of the amine and serves as an intermediate in the synthesis of the amine.
4-(3-Chloropyridin-4-yl)butanoic acid: This carboxylic acid derivative can be synthesized through the oxidation of the alcohol or the amine and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its chiral nature and its versatility as a building block for the synthesis of a wide range of biologically active compounds.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
4-(3-chloropyridin-4-yl)butan-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7(11)2-3-8-4-5-12-6-9(8)10/h4-7H,2-3,11H2,1H3 |
Clé InChI |
YDALQGZJBXZHNC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=C(C=NC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


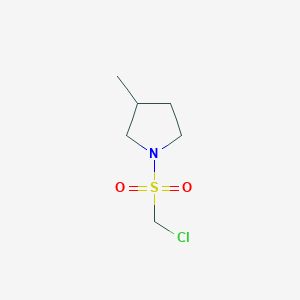

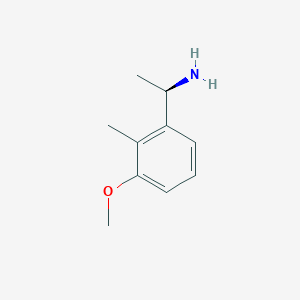
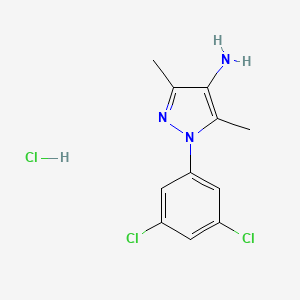
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
